Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl-

DNA intercalation binding affinity ethidium bromide comparison

Propidium iodide (PI; CAS 68613-50-3; synonym: 3,8-diamino-5-[3-(diethylmethylammonio)propyl]-6-phenylphenanthridinium diiodide) is a quaternary ammonium phenanthridinium intercalator that has served as the benchmark membrane-impermeant nucleic acid stain for over four decades. Unlike cell-permeant nuclear probes, PI's diiodide salt structure carries two permanent positive charges that electrostatically exclude it from viable cells with intact plasma membranes, yet permit rapid entry and high-affinity intercalation into double-stranded nucleic acids upon membrane compromise.

Molecular Formula C26H31N4+
Molecular Weight 399.6 g/mol
CAS No. 68613-50-3
Cat. No. B13765915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl-
CAS68613-50-3
Molecular FormulaC26H31N4+
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N
InChIInChI=1S/C26H30N4/c1-3-29(4-2)15-8-16-30-25-18-21(28)12-14-23(25)22-13-11-20(27)17-24(22)26(30)19-9-6-5-7-10-19/h5-7,9-14,17-18,28H,3-4,8,15-16,27H2,1-2H3/p+1
InChIKeyJAYJXYPFWSPIKN-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propidium Iodide (CAS 68613-50-3): Procurement-Ready Specifications for the Quintessential Membrane-Impermeant Phenanthridinium Viability Probe


Propidium iodide (PI; CAS 68613-50-3; synonym: 3,8-diamino-5-[3-(diethylmethylammonio)propyl]-6-phenylphenanthridinium diiodide) is a quaternary ammonium phenanthridinium intercalator that has served as the benchmark membrane-impermeant nucleic acid stain for over four decades [1]. Unlike cell-permeant nuclear probes, PI's diiodide salt structure carries two permanent positive charges that electrostatically exclude it from viable cells with intact plasma membranes, yet permit rapid entry and high-affinity intercalation into double-stranded nucleic acids upon membrane compromise [2]. With a DNA-bound excitation/emission maximum of 535/617 nm, a 20–30-fold fluorescence enhancement upon nucleic acid binding, and a Stokes shift of approximately 82 nm, PI remains the most widely validated dead-cell indicator across flow cytometry, fluorescence microscopy, and high-content screening platforms .

Why Propidium Iodide (CAS 68613-50-3) Cannot Be Interchanged with Generic Phenanthridinium Viability Dyes Without Quantitative Method Re-Validation


Although ethidium bromide (EB), ethidium homodimer-1 (EthD-1), 7-aminoactinomycin D (7-AAD), and SYTOX Green all share the phenanthridinium or intercalator scaffold with PI, their membrane-permeability selectivity, nucleic acid binding affinities, fluorescence enhancement magnitudes, emission spectral overlaps, and cell death kinetic resolution differ by factors ranging from 2-fold to over 500-fold [1]. These divergent physicochemical properties translate directly into incompatible staining protocols, gating strategies, and compensation matrices when substituted without systematic cross-validation [2]. Procurement of non-certified PI preparations introduces additional variability from residual RNAse contamination, free iodide content, and lot-to-lot differences in effective concentration that can shift the G0/G1 coefficient of variation (CV) outside acceptable quality limits for DNA content analysis [3].

Propidium Iodide (CAS 68613-50-3): Quantitative Head-to-Head Evidence Against Closest Comparator Phenanthridinium Dyes


10-Fold Higher DNA Binding Affinity of Propidium Iodide (Kd ≈ 1.0 × 10⁸ M⁻¹) Relative to Ethidium Bromide (Kd ≈ 1.0 × 10⁷ M⁻¹) in Parallel In Vitro Intercalation Assays

In a systematic comparative study of DNA-binding fluorochromes, propidium iodide (PI) exhibited an equilibrium binding constant Kd of 1.0 × 10⁸ M⁻¹ for double-stranded DNA as a non-specific intercalator, measured under identical in vitro conditions [1]. In the same study, the closest structural analog ethidium bromide (EB) showed a Kd of 1.0 × 10⁷ M⁻¹—a full order of magnitude weaker [1]. The 10-fold higher affinity of PI is attributed to the additional electrostatic contribution from its positively charged quaternary ammonium side chain, which stabilizes the DNA–dye complex beyond what the simpler ethyl group of EB can achieve [2].

DNA intercalation binding affinity ethidium bromide comparison spectroscopic titration

Membrane-Impermeant Exclusivity of Propidium Iodide Enables Definitive Dead-Cell Discrimination, in Contrast to the Partial Live-Cell Permeability of Ethidium Bromide

Propidium iodide is categorically excluded by viable eukaryotic cells with intact plasma membranes, a property conferred by its bis-quaternary ammonium structure that prevents passive diffusion across lipid bilayers . In direct comparative viability staining of cultured mammalian cells, ethidium bromide (EB) showed detectable nuclear staining in 5–15% of otherwise viable cell populations, producing a false-positive dead-cell fraction that was quantitatively absent with PI staining under identical conditions . The mechanistic basis is the single cationic charge of EB, which permits limited permeation through intact membranes, whereas PI's dual positive charges create an insurmountable electrostatic barrier [1].

membrane integrity cell viability dead-cell discrimination ethidium bromide permeability

Propidium Iodide's 82-nm Stokes Shift and 617-nm Emission Enable Simultaneous Three-Color Detection with FITC and PE, Whereas 7-AAD Exhibits Detrimental Spectral Overlap with PE

Upon binding to DNA, propidium iodide exhibits excitation/emission maxima at 535/617 nm, yielding a Stokes shift of approximately 82 nm that positions its emission in the far-red channel (FL2/FL3), spectrally separable from both fluorescein isothiocyanate (FITC, 519 nm) and phycoerythrin (PE, 578 nm) when excited by a single 488-nm laser . Vendor documentation explicitly states that PI's Stokes shift allows simultaneous detection of nuclear DNA and FITC- or Alexa Fluor 488-labeled antibodies using standard optical filter configurations . In contrast, 7-aminoactinomycin D (7-AAD) exhibits its DNA-bound emission maximum at ~647 nm with substantial spectral tailing into the PE channel, requiring dedicated compensation that complicates three-color immunophenotyping panels [1].

multicolor flow cytometry spectral compensation Stokes shift 7-AAD comparison FITC PE

Kinetic Resolution of Apoptotic Versus Necrotic Cell Death via Differential Propidium Iodide Uptake Rates: A Capability Absent in SYTOX Green and Ethidium Homodimer-1

Vitale et al. (1993) demonstrated that propidium iodide uptake kinetics differ fundamentally between apoptotic and necrotic thymocytes: necrotic cells exhibit immediate PI incorporation due to primary membrane rupture, whereas apoptotic cells maintain prolonged membrane integrity, excluding PI for extended incubation periods before secondary necrosis [1]. The study established that time-resolved PI uptake profiles enabled flow cytometric identification of distinct cellular subsets—early apoptotic (PI-excluding), late apoptotic/secondary necrotic (PI-intermediate), and primarily necrotic (PI-bright)—without requiring additional fixation or permeabilization steps [1]. In contrast, SYTOX Green and ethidium homodimer-1 (EthD-1), due to their >500-fold and irreversible nucleic acid binding characteristics, respectively, produce binary live/dead staining patterns that obscure the intermediate cell death states distinguishable by PI [2].

apoptosis necrosis kinetic discrimination cell death mechanisms flow cytometry

Propidium Iodide Achieves G0/G1 Peak Coefficient of Variation (CV) of ≤4% for DNA Content Analysis in Hypotonic Staining Protocols, Meeting Clinical Cytometry Quality Standards

Using an optimized hypotonic propidium iodide staining protocol for 3T3 cell nuclei, the average G0/G1 peak coefficient of variation (CV) was reported as 3.5%, with sample stability maintained for 1–2 weeks at 4°C [1]. This performance meets the clinical cytometry guideline of <4% CV for aneuploidy detection and is superior to earlier PI staining methods that yielded poor resolution with the same cell line [1]. The University of Utah Flow Cytometry Core Facility further specifies that PI-stained cell lines should achieve CVs of approximately 4%, while primary cell preparations should target 2% [2]. In a comparative evaluation of DNA fluorochromes, PI (as a DNA intercalator) produced higher CVs than base-specific minor-groove binders such as DAPI and Hoechst 33342 when RNA digestion was incomplete, underscoring the operational requirement for certified RNase A co-treatment [3].

cell cycle analysis DNA ploidy coefficient of variation quality control clinical cytometry

Propidium Iodide (CAS 68613-50-3): Prioritized Application Scenarios Directly Supported by Quantitative Comparative Evidence


Annexin V-FITC / Propidium Iodide Apoptosis Assays Requiring Unambiguous Three-Way Discrimination of Viable, Early Apoptotic, and Late Apoptotic/Necrotic Populations

The combination of PI's absolute membrane impermeability (0% false-positive viable-cell staining) and differential uptake kinetics between apoptotic and necrotic cells—as established by Vitale et al. (1993) [1]—makes PI the irreplaceable counterstain in the Annexin V-FITC apoptosis detection workflow. EB fails due to live-cell permeability (5–15% false-positive rate), EthD-1 provides only binary live/dead information without resolving apoptotic intermediates, and 7-AAD introduces PE-channel spectral overlap that complicates multiparametric analysis [2]. PI alone enables the resolution of Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic), and PI⁺ only (necrotic) subsets in a single 488-nm laser excitation configuration [1].

Clinical DNA Ploidy and Cell Cycle Analysis Requiring G0/G1 CV ≤4% in Compliance with Consensus Guidelines for Aneuploidy Detection

High-purity PI (CAS 68613-50-3) is the most widely validated DNA intercalator for clinical DNA content analysis, with optimized hypotonic staining protocols yielding G0/G1 CVs of 3.5%—within the ≤4% threshold recommended by clinical cytometry consensus guidelines [3]. Its Kd of 1.0 × 10⁸ M⁻¹ ensures stoichiometric DNA binding at low concentrations (10–50 µg/mL), while the requirement for RNase A co-digestion (due to PI's dual DNA/RNA binding) serves as a built-in quality control step that enforces protocol rigor superior to DNA-specific dyes whose RNA contamination goes undetected [4].

Multicolor Immunophenotyping Panels Combining FITC-, PE-, and PI-Labeled Parameters on Single 488-nm Laser Flow Cytometers

PI's 82-nm Stokes shift and 617-nm emission maximum permit simultaneous three-color detection with FITC (519 nm) and PE (578 nm) without the spectral compensation complexity introduced by 7-AAD, whose emission tails into the PE channel . This spectral compatibility is explicitly documented in vendor technical datasheets and is exploited in standardized viability dye panels for immunophenotyping of peripheral blood mononuclear cells, hematopoietic stem cell products, and CAR-T cell manufacturing . In contrast, procurement of 7-AAD for equivalent panels necessitates dedicated compensation controls and may preclude low-abundance antigen detection in the PE channel.

FDA/PI Dual-Staining for Islet Viability Assessment in Clinical Islet Transplantation Programs

The fluorescein diacetate/propidium iodide (FDA/PI) dual-staining protocol remains the current standard method for assessing isolated human islet viability prior to transplantation, with ≥70% viability thresholds used for product release decisions [5]. PI's role in this critical QC workflow is predicated on its absolute membrane-impermeant selectivity—a property not shared by EB—and its compatibility with the green-fluorescent FDA signal without spectral crosstalk [5]. The documented limitations of FDA/PI (intense extracellular fluorescence, operator-dependent interpretation) underscore the necessity of procuring reagent-grade PI from qualified vendors to minimize additional sources of assay variability [5].

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